

Methoxymethyl Isocyanate as an Electrophile in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxymethyl isocyanate*

Cat. No.: B1265729

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature with specific quantitative data and detailed experimental protocols for **methoxymethyl isocyanate** is limited. Therefore, this guide provides an overview of its expected reactivity based on the well-established principles of isocyanate chemistry. The experimental protocols provided are representative examples for analogous isocyanates and should be adapted and optimized for specific applications involving **methoxymethyl isocyanate**.

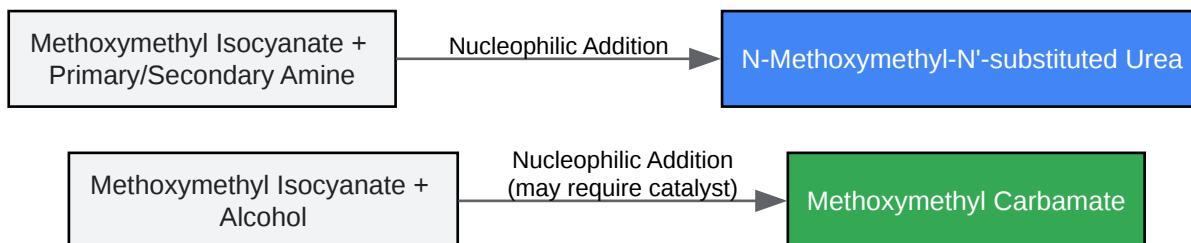
Introduction to Methoxymethyl Isocyanate

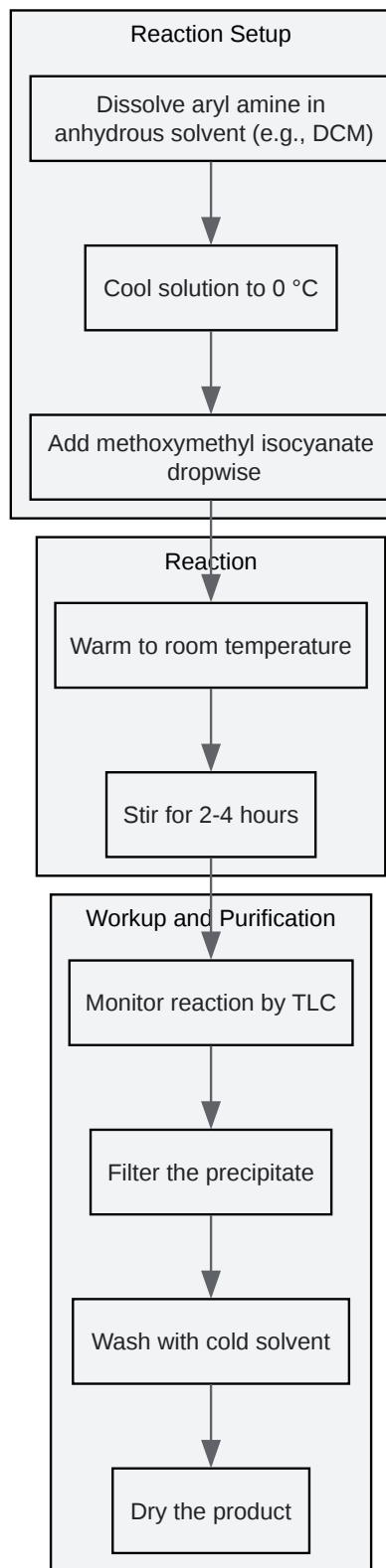
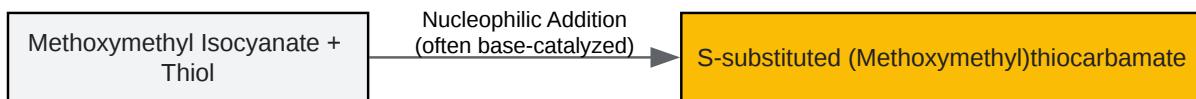
Methoxymethyl isocyanate ($\text{CH}_3\text{OCH}_2\text{NCO}$), with CAS number 6427-21-0, is an organic compound featuring a reactive isocyanate functional group.^[1] The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack, making it a valuable reagent for the synthesis of a variety of organic compounds.^{[2][3]} Its structure incorporates a methoxymethyl group, which can influence its reactivity and the properties of the resulting products. Isocyanates are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.^{[4][5]}

Physical and Chemical Properties:

- Appearance: Colorless liquid with a pungent odor.^[1]
- Molecular Formula: $\text{C}_3\text{H}_5\text{NO}_2$ ^[1]

- Molecular Weight: 87.08 g/mol
- Reactivity: Highly reactive with nucleophiles such as amines, alcohols, thiols, and water. Reactions are often exothermic.[1][2]


Core Reactivity as an Electrophile



The fundamental electrophilic nature of **methoxymethyl isocyanate** is centered on the carbon atom of the isocyanate group (-N=C=O). This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, leading to the formation of new covalent bonds.

Reaction with Amines to Form Ureas

The reaction of **methoxymethyl isocyanate** with primary or secondary amines is typically rapid and results in the formation of N,N'-substituted ureas.[6] This reaction is a cornerstone of isocyanate chemistry and is widely used in the synthesis of biologically active molecules and polymers.

Logical Relationship: Urea Synthesis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methoxymethyl isocyanate | C3H5NO2 | CID 62609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [mdpi.com]
- To cite this document: BenchChem. [Methoxymethyl Isocyanate as an Electrophile in Organic Reactions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265729#methoxymethyl-isocyanate-as-an-electrophile-in-organic-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com